molecular formula C7H5ClN2O3 B092726 4-Chloro-3-nitrobenzamide CAS No. 16588-06-0

4-Chloro-3-nitrobenzamide

Cat. No.: B092726
CAS No.: 16588-06-0
M. Wt: 200.58 g/mol
InChI Key: CGXRJCDXGJRBHV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the third position

Scientific Research Applications

4-Chloro-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

Target of Action

It has been used in the synthesis of analogs of serotonin transporter (sert) ligands , suggesting potential interactions with these targets.

Mode of Action

It’s known that the compound can form co-crystals with caffeine and methanol, involving a combination of molecular rotation and movement to form the necessary compression and expansion upon bending . This suggests that the compound may interact with its targets through similar mechanisms, potentially inducing conformational changes that affect their function.

Biochemical Pathways

Given its potential role in the synthesis of sert ligands , it may influence serotonin signaling pathways.

Result of Action

Its ability to form co-crystals with other compounds suggests it may induce structural changes in its targets, potentially affecting their function .

Safety and Hazards

4-Chloro-3-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzamide can be synthesized through several methods. One common method involves the nitration of 4-chlorobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phosphorus oxychloride as a reagent. This method involves the reaction of 4-chloro-3-nitrobenzoic acid with phosphorus oxychloride to form the corresponding nitrile, which is then hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Chloro-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzonitrile
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: 4-Chloro-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical propertiesFor instance, the presence of both chlorine and nitro groups allows for selective reactions that are not possible with other benzamide derivatives .

Properties

IUPAC Name

4-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXRJCDXGJRBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066086
Record name Benzamide, 4-chloro-3-nitro-
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Molecular Weight

200.58 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16588-06-0
Record name 4-Chloro-3-nitrobenzamide
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Record name 4-Chloro-3-nitrobenzamide
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Record name 4-Chloro-3-nitrobenzamide
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Record name Benzamide, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzamide
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Synthesis routes and methods

Procedure details

100 g (0.5 mol) of 4-chloro-3-nitrobenzoic acid, 36 g (0.6 mol) of urea and 0.5 g of phosphorous acid are heated in 250 ml of 1,2-dichlorobenzene with stirring at from 165° to 178° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and washed with 50 ml of 1,2-dichlorobenzene. The filter cake is introduced into 250 ml of water, and the mixture is adjusted to a pH of 12 using aqueous sodium hydroxide solution and subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 89.7 g of 4-chloro-3-nitrobenzamide are obtained having a melting point of from 146° to 149° C. This corresponds to a yield of 90.2% of theory. By acidification of the aqueous mother liquor to pH 2, 4.9 g of 4-chloro-3-nitrobenzoic acid (4.9% of theory) are obtained, which can be employed again in a subsequent batch.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main intermolecular interactions observed in the crystal structure of 4-Chloro-3-nitrobenzamide?

A1: The crystal structure of this compound reveals two primary intermolecular interactions: []

    Q2: How do π–π interactions contribute to the stability of the this compound crystal structure?

    A2: In addition to hydrogen bonding, π–π interactions between adjacent benzene rings further stabilize the crystal structure of this compound. The centroid-to-centroid distance between these rings is 3.803 Å, indicating a favorable stacking arrangement that contributes to overall crystal stability. []

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